![molecular formula C19H24N4O2 B2592631 (4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-ethoxypyrimidin-4-yl)methanone CAS No. 2034634-46-1](/img/structure/B2592631.png)
(4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-ethoxypyrimidin-4-yl)methanone
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Overview
Description
(4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-ethoxypyrimidin-4-yl)methanone, also known as EPM-01, is a novel compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. EPM-01 is a small molecule that has been synthesized using a unique method and has shown promising results in various studies.
Scientific Research Applications
- Researchers have explored derivatives of this compound for herbicidal activity. For instance, (2,3-Dimethylphenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone exhibited strong herbicidal effects against Echinochloa crusgalli (barnyard grass) and Lolium perenne (perennial ryegrass). Meanwhile, (2-chlorophenyl)-[4-(2-nitrobenzyl)piperazin-1-yl]methanone showed efficacy against Amaranthus retroflexus and Lactuca sativa var. ramosa .
- Piperazine derivatives, including this compound, have shown insecticidal and insect-repellent activities. For example, piperazine citrate paralyzed worms, preventing their attachment to the human intestine walls. Novel derivatives can serve as effective insecticides and repellents .
- (E)-4-[(4-Chlorobenzylidene)amino]-2-{[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]methyl}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibited herbicidal activity against Echinochloa crusgalli. Its inhibition ratio surpassed that of commercial sulfonylureas .
Herbicide Development
Insecticides and Repellents
Mosquito Control
Structural Biology and X-ray Crystallography
Mechanism of Action
Target of Action
Compounds with a piperazine moiety, such as (4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-ethoxypyrimidin-4-yl)methanone, often target G protein-coupled receptors . For instance, some piperazine derivatives have been found to inhibit acetylcholinesterase , a key enzyme involved in neurotransmission.
Mode of Action
Piperazine derivatives can interact with their targets by binding to the active site of the enzyme or receptor, thereby modulating its activity
Biochemical Pathways
If it acts as an acetylcholinesterase inhibitor, it could increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Pharmacokinetics
Piperazine derivatives often exhibit good absorption and distribution profiles .
Result of Action
If it acts as an acetylcholinesterase inhibitor, it could enhance cholinergic neurotransmission, potentially improving cognitive function .
properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-(6-ethoxypyrimidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-4-25-18-12-16(20-13-21-18)19(24)23-9-7-22(8-10-23)17-11-14(2)5-6-15(17)3/h5-6,11-13H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPJWBABDQZBFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-ethoxypyrimidin-4-yl)methanone |
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